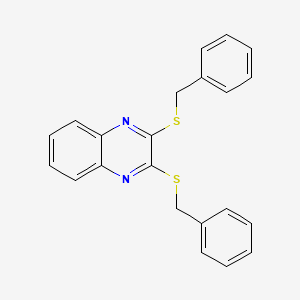

2,3-Bis(benzylsulfanyl)quinoxaline

Description

Significance of Quinoxaline (B1680401) Heterocycles in Contemporary Chemical Science

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a prominent scaffold in modern chemical science. mdpi.comtaylorandfrancis.com This benzopyrazine system, with the molecular formula C₈H₆N₂, has garnered considerable attention due to its wide array of applications, particularly in medicinal chemistry and materials science. mdpi.comresearchgate.net Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, antifungal, anticonvulsant, anti-inflammatory, and antidiabetic properties. mdpi.compharmacophorejournal.comnih.gov The versatility of the quinoxaline ring system allows for the synthesis of a vast library of substituted derivatives, many of which have become crucial components in the pharmaceutical industry. mdpi.comresearchgate.net

Beyond their medicinal applications, quinoxalines are integral to the development of advanced materials. taylorandfrancis.com Their unique electronic properties, characterized by high electron affinity, make them suitable for use in organic light-emitting devices (OLEDs), fluorescent materials, organic semiconductors, and as corrosion inhibitors. researchgate.net The conjugated nature of quinoxaline-containing polymers contributes to their thermal stability and low band gaps, which are desirable characteristics for optical and electronic devices. researchgate.net Furthermore, certain quinoxaline derivatives have been explored for applications in agriculture as components of fungicides, herbicides, and insecticides. mdpi.com The continuous development of novel and efficient synthetic methodologies for quinoxaline scaffolds underscores their enduring importance in both academic research and industrial applications. researchgate.net

Overview of Thioether Functionalization in Heterocyclic Systems

Thioethers, also known as sulfides, are organosulfur compounds characterized by a C-S-C bond. wikipedia.org The introduction of a thioether functional group into heterocyclic systems is a significant strategy in synthetic and medicinal chemistry. nih.govacsgcipr.org This functionalization can modulate the electronic properties, lipophilicity, and steric profile of the parent heterocycle, thereby influencing its biological activity and physicochemical characteristics. The sulfur atom in a thioether is analogous to the oxygen in an ether, but it imparts distinct properties, including different bond angles and a higher nucleophilicity. wikipedia.orgmasterorganicchemistry.com

The synthesis of heterocyclic thioethers is most commonly achieved through nucleophilic substitution reactions, where a thiol or thiolate anion displaces a suitable leaving group on the heterocyclic ring. acsgcipr.orgudayton.edu Metal-catalyzed cross-coupling reactions have also emerged as powerful tools for the formation of carbon-sulfur bonds. acsgcipr.org Thioether groups can serve as versatile synthetic handles; they can be oxidized to sulfoxides and sulfones, which have their own unique chemical and biological properties, or they can be removed under specific reaction conditions. acsgcipr.orgmasterorganicchemistry.com In the context of drug design, the thioether linkage can act as a flexible spacer and can participate in crucial interactions with biological targets. vulcanchem.com Moreover, thioethers can function as directing groups in transition-metal-catalyzed C-H bond functionalization, enabling the selective modification of remote positions on the heterocyclic core. nih.gov

Positioning of 2,3-Bis(benzylsulfanyl)quinoxaline within Quinoxaline and Organosulfur Chemistry Research

This compound is a specific derivative of the quinoxaline scaffold, featuring two benzylsulfanyl groups attached to the 2 and 3 positions of the pyrazine ring. vulcanchem.com This molecule integrates the characteristic quinoxaline core with the features of organosulfur chemistry, specifically thioethers. The presence of the quinoxaline nucleus suggests potential for biological activity, drawing from the established significance of this heterocyclic system. mdpi.com The substitution pattern at the 2 and 3 positions is of particular interest as modifications at these sites are known to significantly influence the compound's properties. nih.gov

The introduction of two benzylsulfanyl groups imparts a distinct set of characteristics to the molecule. The sulfur atoms introduce potential sites for coordination with metal ions and can influence interactions with biological macromolecules. vulcanchem.com The benzyl (B1604629) groups add structural flexibility and increase the hydrophobic character of the compound. vulcanchem.com Research on such disubstituted quinoxalines often involves exploring their synthesis, typically via nucleophilic aromatic substitution (SNAr) reactions starting from 2,3-dichloroquinoxaline (B139996) and a suitable thiol. udayton.edu The study of this compound and related compounds contributes to the broader understanding of structure-activity relationships within the quinoxaline family and expands the scope of organosulfur compounds in the quest for new materials and bioactive agents.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Physical State | Crystalline solid | Common for similar quinoxaline derivatives. vulcanchem.com |

| Solubility | Limited in water; Soluble in organic solvents | Based on its hydrophobic character. vulcanchem.com |

| Molecular Weight | 372.51 g/mol | Calculated from the chemical formula. vulcanchem.com |

| Appearance | Yellow to light brown solid | Common for many quinoxaline derivatives. vulcanchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C22H18N2S2 |

|---|---|

Molecular Weight |

374.52 |

IUPAC Name |

2,3-bis(benzylsulfanyl)quinoxaline |

InChI |

InChI=1S/C22H18N2S2/c1-3-9-17(10-4-1)15-25-21-22(26-16-18-11-5-2-6-12-18)24-20-14-8-7-13-19(20)23-21/h1-14H,15-16H2 |

InChI Key |

OQBVLYSCQHOGBW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N=C2SCC4=CC=CC=C4 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2,3 Bis Benzylsulfanyl Quinoxaline and Analogous Structures

Established Approaches to 2,3-Disubstituted Quinoxalines

The construction of the quinoxaline (B1680401) scaffold has traditionally relied on several key reactions. These methods have been refined over the years to improve yields, simplify procedures, and incorporate principles of green chemistry.

Classical Condensation Reactions of ortho-Phenylenediamines and 1,2-Dicarbonyl Precursors

The most fundamental and widely employed method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govsapub.orgmdpi.com This reaction is versatile and can be catalyzed by various acids. nih.gov The general mechanism involves the initial formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the quinoxaline ring.

Historically, these reactions often required high temperatures and strong acid catalysts, leading to longer reaction times and potentially harsh conditions. nih.govnih.gov However, significant progress has been made in optimizing these condensation reactions. A variety of catalysts have been explored to facilitate this transformation under milder conditions, including iodine, copper sulfate, nickel nanoparticles, and various solid-supported catalysts. nih.gov For instance, the use of catalysts like alumina-supported heteropolyoxometalates allows the reaction to proceed efficiently at room temperature. nih.gov

| Catalyst | Solvent | Temperature | Reaction Time | Yield |

| Acetic Acid | - | High | Long | - |

| Iodine | Acetonitrile | - | - | High |

| CuSO4·5H2O | - | - | - | - |

| Nickel Nanoparticles | - | - | - | - |

| Alumina-supported Heteropolyoxometalates | Toluene | Room Temp | - | High |

| A table showing various catalysts and conditions for the synthesis of quinoxalines. |

Oxidative Cyclization Protocols for Quinoxaline Formation

Oxidative cyclization represents another important strategy for quinoxaline synthesis. These methods often involve the in-situ generation of the 1,2-dicarbonyl equivalent or the direct oxidative coupling of precursors. A notable example is the tandem oxidative azidation/cyclization of N-arylenamines. figshare.comacs.org This approach utilizes an oxidant to form two new carbon-nitrogen bonds in a sequential manner. figshare.com

The mechanism of this tandem reaction is thought to proceed through the oxidative azidation of the enamine to form a vinyl azide (B81097) intermediate. acs.org Subsequent oxidation of this intermediate generates an iminyl radical, which then undergoes cyclization to form the quinoxaline ring. acs.org This method is advantageous as it often proceeds under mild conditions and can be applied to a range of substrates. acs.org

Electrochemical methods have also been developed for the oxidative cyclization of N-aryl enamines, offering a green and efficient alternative that avoids the use of chemical oxidants. rsc.org Furthermore, metal-organic frameworks (MOFs) like Cu(BDC) have been successfully employed as heterogeneous catalysts for the oxidative cyclization of α-hydroxyketones with phenylenediamines. daneshyari.com

Dedicated Synthetic Routes to 2,3-Bis(benzylsulfanyl)quinoxaline

The synthesis of this compound specifically involves the introduction of two benzylsulfanyl groups onto the quinoxaline core. This is typically achieved through the nucleophilic substitution of a suitable 2,3-dihaloquinoxaline precursor.

Reaction Mechanisms and Pathways for Bis(benzylsulfanyl) Functionalization

The primary route to this compound involves the reaction of 2,3-dichloroquinoxaline (B139996) with benzyl (B1604629) mercaptan (benzylthiol) in the presence of a base. The reaction proceeds via a nucleophilic aromatic substitution mechanism. The sulfur atom of the benzyl mercaptan acts as the nucleophile, attacking the electron-deficient carbon atoms at the 2 and 3 positions of the quinoxaline ring and displacing the chloride leaving groups.

The reaction is typically carried out in a suitable solvent, and the choice of base is crucial for deprotonating the thiol to form the more nucleophilic thiolate anion. Common bases used include sodium hydroxide (B78521) or potassium carbonate. The reaction is a two-step process, with the substitution of the first chlorine atom followed by the substitution of the second.

Another approach involves the synthesis of quinoxaline-2,3-dithiol (B7734207) as an intermediate. mdpi.comrsc.org This can be prepared by reacting 2,3-dichloroquinoxaline with thiourea (B124793) followed by hydrolysis. rsc.org The resulting dithiol can then be alkylated with benzyl bromide or a similar benzylating agent to yield this compound.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is key to achieving high yields of this compound. Factors such as the choice of solvent, base, temperature, and reaction time all play a significant role. For the direct substitution reaction with benzyl mercaptan, polar aprotic solvents are often employed.

Research has shown that microwave irradiation can be used to enhance the rate of nucleophilic substitution reactions on the quinoxaline ring, often leading to shorter reaction times and improved yields. nih.gov The use of phase-transfer catalysts can also be beneficial in reactions involving an aqueous and an organic phase.

For the alkylation of quinoxaline-2,3-dithiol, the choice of the alkylating agent and the reaction conditions will influence the efficiency of the S-alkylation. The use of a suitable base to ensure complete deprotonation of the dithiol is critical to prevent side reactions and maximize the yield of the desired bis-substituted product.

Advancements in Sustainable Synthesis of Quinoxaline Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of quinoxaline derivatives. ekb.egjocpr.combenthamdirect.com This "green chemistry" approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ekb.egbenthamdirect.com

Key strategies in the green synthesis of quinoxalines include:

Use of Green Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG). ripublication.comjocpr.com

Catalyst-Free Reactions: Developing synthetic protocols that proceed efficiently without the need for a catalyst, simplifying the work-up procedure and reducing waste. ripublication.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. sapub.orgbenthamdirect.com

Use of Recyclable Catalysts: Employing heterogeneous catalysts, such as metal-organic frameworks or supported catalysts, that can be easily recovered and reused, reducing cost and environmental impact. nih.govdaneshyari.com

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel, which minimizes solvent usage and purification steps. nih.gov

For example, the synthesis of quinoxaline derivatives has been achieved in high yields using PEG-400 as a recyclable and non-toxic solvent at room temperature without a catalyst. ripublication.com Another approach utilizes ethyl gallate, a naturally derived and biodegradable starting material, for the green synthesis of quinoxalines. jocpr.com These advancements highlight the ongoing efforts to make the synthesis of these important heterocyclic compounds more sustainable.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of quinoxaline derivatives is a key focus of modern organic chemistry, aiming to reduce environmental impact by using safer solvents, minimizing waste, and employing energy-efficient processes. nih.govresearchgate.net While specific literature on the green synthesis of this compound is nascent, the principles can be extrapolated from the synthesis of related quinoxaline structures.

A primary route to this compound involves the nucleophilic substitution of 2,3-dichloroquinoxaline with benzyl mercaptan. Green approaches to this synthesis would focus on several key areas:

Benign Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Green alternatives include the use of water, ethanol, or polyethylene glycol (PEG), which are less hazardous and can often be recycled. nih.govkoreascience.kr For instance, catalyst-free protocols using ethanol as a green solvent have been successfully employed for the synthesis of other quinoxaline derivatives. nih.gov

Energy Efficiency: Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful tools in green chemistry. researchgate.netudayton.edu These methods can significantly reduce reaction times from hours to minutes and often lead to higher yields and cleaner reaction profiles compared to conventional heating. udayton.edu The synthesis of 2,3-diphenylquinoxaline, a related compound, saw a significant yield improvement and a drastic reduction in reaction time when using ultrasound. udayton.edu

Atom Economy: One-pot, multi-component reactions are highly desirable as they reduce the number of synthetic steps and purification stages, thus minimizing waste. The synthesis of 2-(piperazin-1-yl) quinoxaline derivatives has been achieved via a one-pot multiple-component reaction under green conditions, highlighting the feasibility of this approach for related structures.

A plausible green synthetic route to this compound could involve the reaction of 2,3-dichloroquinoxaline and benzyl mercaptan in a green solvent like ethanol or PEG, potentially under microwave irradiation to accelerate the reaction. The use of a recyclable catalyst could further enhance the green credentials of this synthesis.

Catalytic Systems for Enhanced Synthetic Efficiency

Catalysis is at the heart of efficient and selective organic synthesis. For the preparation of this compound and its analogues, various catalytic systems can be envisioned to enhance reaction rates, improve yields, and operate under milder conditions.

The synthesis of the quinoxaline core itself can be catalyzed by a range of systems. For example, the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, a classic route to quinoxalines, has been made more efficient and greener through the use of recyclable catalysts. nih.gov These include:

Heterogeneous Catalysts: Alumina-supported heteropolyoxometalates, such as AlCuMoVP, have been shown to be effective for quinoxaline synthesis at room temperature with high yields. nih.gov Similarly, TiO2 nanoparticles have been used as a recyclable and efficient catalyst for the synthesis of substituted quinoxalines. koreascience.kr These solid-supported catalysts are easily separated from the reaction mixture, simplifying purification and allowing for their reuse.

Nanocatalysts: Hercynite sulfaguanidine-SA, a magnetic nanocatalyst, has been successfully used for the synthesis of 2-(piperazin-1-yl) quinoxaline derivatives. nih.gov The magnetic nature of the catalyst allows for its easy recovery using an external magnet.

Organocatalysts: Transition-metal-free catalytic systems are gaining traction due to their lower toxicity and cost. Organocatalysts like nitrilotris(methylenephosphonic acid) have been used for the efficient synthesis of quinoxalines. nih.gov

For the specific synthesis of this compound from 2,3-dichloroquinoxaline, base catalysis is typically required to facilitate the nucleophilic substitution. The choice of base and its catalytic role is crucial for the reaction's efficiency. While strong bases are effective, milder, and more environmentally friendly catalytic systems are being explored.

Furthermore, innovative light-mediated, metal-free cyclization reactions have been developed for the synthesis of 2,3-bis-(selanyl)quinoxalines from o-diisocyanoarenes and organic diselenides. nih.gov This visible-light-induced approach offers a potentially greener and milder alternative to traditional methods and could be explored for the synthesis of sulfur-containing analogues like this compound.

| Catalyst System | Precursors | Product Type | Key Advantages | Reference |

| Alumina-supported Heteropolyoxometalates (e.g., AlCuMoVP) | o-phenylenediamine, Benzil | 2,3-Diphenylquinoxaline | Heterogeneous, Recyclable, Room temperature | nih.gov |

| TiO2 Nanoparticles | o-phenylenediamine, 1,2-dicarbonyl compounds | Substituted Quinoxalines | Heterogeneous, Recyclable, High yields | koreascience.kr |

| Hercynite sulfaguanidine-SA | Isatin-based Schiff bases, 2-chloroquinoxaline | 2-(piperazin-1-yl) quinoxaline derivatives | Magnetic nanocatalyst, Recyclable, One-pot synthesis | nih.gov |

| Visible Light (Xe lamp) | o-diisocyanoarenes, Organic diselenides | 2,3-bis-(selanyl)quinoxalines | Metal-free, Mild conditions | nih.gov |

Chemo- and Regioselective Synthesis of Related Bis(benzylsulfanyl)quinoxaline Analogues

The chemo- and regioselective synthesis of analogues of this compound is essential for developing structure-activity relationships in various applications. Selectivity in these syntheses can be controlled at different stages, primarily during the formation of the quinoxaline ring or in the subsequent functionalization.

Regioselectivity in Quinoxaline Ring Formation:

When using an unsymmetrically substituted o-phenylenediamine as a precursor, the condensation with a symmetric 1,2-dicarbonyl compound can lead to two possible regioisomers. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituent on the diamine. For example, electron-donating groups can direct the cyclization to form one isomer preferentially over the other. Careful control of reaction conditions and the choice of catalyst can influence this selectivity.

Chemo- and Regioselectivity in Post-Functionalization:

A common strategy for synthesizing analogues is the stepwise functionalization of a pre-formed quinoxaline core. Starting with 2,3-dichloroquinoxaline, it is possible to introduce two different nucleophiles sequentially. The first substitution reaction is typically faster than the second, allowing for the isolation of the mono-substituted intermediate. A different nucleophile can then be introduced in a second step, leading to the formation of an unsymmetrical 2,3-disubstituted quinoxaline.

For instance, the synthesis of 3-benzyl-2-substituted quinoxalines has been achieved through the microwave-enhanced nucleophilic substitution of 2-chloro-3-benzylquinoxaline with various amines. nih.gov This highlights the ability to selectively introduce different groups at the 2 and 3 positions.

The synthesis of 2,3-bis(5-arylthiophen-2-yl)quinoxaline derivatives provides another example of creating analogues by varying the substituent attached to the quinoxaline core. researchgate.net In this case, the aryl group on the thiophene (B33073) ring can be modified to tune the electronic and photophysical properties of the final molecule.

A significant challenge in the synthesis of unsymmetrical bis(alkylsulfanyl) or bis(arylsulfanyl) quinoxalines is controlling the reaction of a dihaloquinoxaline with two different thiols. A potential strategy involves using a protecting group on one thiol, reacting the other, deprotecting, and then reacting the second thiol. Alternatively, controlling the stoichiometry and reactivity of the thiols can also achieve selective substitution.

| Precursor 1 | Precursor 2 | Product | Type of Selectivity | Reference |

| Substituted o-phenylenediamine | 2,2′-thenil | 2,3-bis(thiophen-2-yl)quinoxalines | Regioselective (if diamine is unsymmetrical) | researchgate.net |

| 2-chloro-3-benzylquinoxaline | Substituted amines/hydrazine | 3-benzyl-2-substituted quinoxalines | Chemoselective | nih.gov |

| o-diisocyanoarenes | Organic diselenides | 2,3-bis-(selanyl)quinoxalines | Chemoselective | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for 2,3 Bis Benzylsulfanyl Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For 2,3-Bis(benzylsulfanyl)quinoxaline, ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable for assigning the molecular structure.

Proton (¹H) NMR Spectral Analysis

In the ¹H NMR spectrum of this compound, specific signals corresponding to the different types of protons in the molecule are expected. The protons on the quinoxaline (B1680401) core and the benzylsulfanyl groups will resonate at distinct chemical shifts.

The protons of the quinoxaline ring are anticipated to appear in the aromatic region, typically between δ 7.5 and 8.2 ppm. These protons often present as a complex multiplet due to spin-spin coupling. For comparison, the aromatic protons in similar structures like 2,3-bis(4-bromophenyl)quinoxaline (B11557262) are observed in the regions of 8.18 and 7.80 ppm. researchgate.net

The benzylic protons (S-CH₂) of the benzylsulfanyl groups are expected to produce a singlet in the region of δ 4.0-5.0 ppm. For instance, the analogous protons in 2,3-bis(bromomethyl)-6,7-dichloro-quinoxaline (B8328465) appear as a singlet at δ 4.86 ppm. nih.gov The protons of the phenyl rings in the benzylsulfanyl groups will also resonate in the aromatic region, likely between δ 7.2 and 7.5 ppm, similar to the phenyl protons in related compounds. researchgate.net

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Quinoxaline-H | 7.5 - 8.2 | Multiplet |

| Benzyl-CH₂ | 4.0 - 5.0 | Singlet |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms in the quinoxaline core, the benzylsulfanyl groups, and the phenyl rings will each have characteristic chemical shifts.

The carbons of the quinoxaline ring are expected to resonate in the range of δ 125-155 ppm. The carbons directly attached to the nitrogen atoms (C2 and C3) would appear further downfield. For example, in 2,3-diethylbenzo[g]quinoxaline, the quinoxaline carbons are observed at chemical shifts including 158.14, 138.06, and 133.24 ppm. researchgate.net The benzylic carbons (S-CH₂) are anticipated to have a chemical shift in the range of δ 35-45 ppm. The carbons of the phenyl rings will show signals in the aromatic region, typically between δ 125 and 140 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Atoms | Expected Chemical Shift (ppm) |

|---|---|

| Quinoxaline C=N | 150 - 155 |

| Quinoxaline Aromatic C | 125 - 142 |

| Benzyl-CH₂ | 35 - 45 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are instrumental in assembling the molecular structure by showing correlations between different nuclei. bas.bg

COSY (¹H-¹H Correlation): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be particularly useful in assigning the protons within the quinoxaline and phenyl rings by showing their connectivity.

HMQC (¹H-¹³C Correlation): This technique establishes correlations between protons and the carbon atoms they are directly attached to. It would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum. For example, the benzylic proton signal could be correlated to the benzylic carbon signal, and the aromatic proton signals to their respective aromatic carbon signals.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display absorption bands corresponding to the vibrations of its specific functional groups.

Key expected IR absorption bands include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the benzyl (B1604629) CH₂ groups, expected around 2920-2960 cm⁻¹.

C=N stretching: From the quinoxaline ring, anticipated in the region of 1620-1550 cm⁻¹.

C=C stretching: From the aromatic rings, appearing in the 1600-1450 cm⁻¹ region.

C-S stretching: This vibration is often weak and can be found in the range of 800-600 cm⁻¹.

For comparison, the IR spectrum of 2,3-diphenyl quinoxaline shows characteristic bands for aromatic C-H and C=C stretching. researchgate.net

Expected IR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | > 3000 |

| Aliphatic C-H stretch | 2920 - 2960 |

| C=N stretch | 1550 - 1620 |

| Aromatic C=C stretch | 1450 - 1600 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be useful for identifying the C-S and potentially the S-S bond (if any impurities are present), which often give weak signals in IR spectra. The symmetric stretching vibrations of the aromatic rings would also be expected to produce strong signals in the Raman spectrum. For instance, Raman spectroscopy has been used to characterize the vibrational modes of 2,3-diphenylquinoxaline. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

No specific UV-Vis absorption data for this compound was found. Typically, the UV-Vis spectrum of quinoxaline derivatives exhibits characteristic bands corresponding to π-π* and n-π* electronic transitions within the aromatic quinoxaline core and its substituents. The position and intensity of these absorption maxima are influenced by the nature of the substituents and the solvent used. For comparison, other 2,3-disubstituted quinoxalines show absorption bands in the UV and sometimes visible regions of the spectrum, but without experimental data for the title compound, a precise analysis remains speculative.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Detailed mass spectrometry analysis, including fragmentation patterns for this compound, is not available in the surveyed scientific literature. Mass spectrometry would be a crucial technique to confirm the molecular weight of the compound (calculated as 374.52 g/mol ). The fragmentation pattern would be expected to show characteristic losses of the benzyl (C₇H₇, approx. 91 Da) and benzylsulfanyl (C₇H₇S, approx. 123 Da) moieties, providing structural confirmation. However, without experimental spectra, a definitive fragmentation pathway cannot be described.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

Without a crystallographic structure, the absolute configuration of this compound, if it were to crystallize in a chiral space group, cannot be determined.

The analysis of intermolecular interactions, which govern the crystal packing, is entirely dependent on the availability of crystallographic data. For many aromatic and heteroaromatic compounds, non-covalent interactions such as hydrogen bonds (if suitable donors and acceptors are present), π-π stacking between aromatic rings, and C-H···π interactions play a significant role in stabilizing the crystal lattice. In the case of this compound, one might hypothesize the presence of π-π stacking between the quinoxaline and/or the phenyl rings, as well as C-H···π interactions. However, without experimental data, the existence and nature of these interactions remain unconfirmed.

Computational and Theoretical Investigations of 2,3 Bis Benzylsulfanyl Quinoxaline

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3-bis(benzylsulfanyl)quinoxaline, providing a molecular-level picture of its behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics and Distribution)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

In studies of various quinoxaline (B1680401) derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. researchgate.net For this compound, the HOMO is expected to have significant contributions from the sulfur atoms and the benzyl (B1604629) groups, while the LUMO would likely be distributed over the quinoxaline core. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov The specific energies of these orbitals and their distribution would be highly dependent on the molecule's conformation.

Table 1: Representative Frontier Molecular Orbital Data for a Quinoxaline Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: This data is representative of a generic quinoxaline derivative and is intended for illustrative purposes, as specific data for this compound is not available.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods are increasingly used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts can be achieved with good accuracy using DFT methods, often by employing the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net While a specific calculated NMR spectrum for this compound is not available, experimental 13C NMR data for the related compound 2,3-bis(bromomethyl)quinoxaline (B1328767) shows characteristic peaks for the quinoxaline core and the methylene (B1212753) carbons. spectrabase.com Computational prediction for this compound would involve calculating the magnetic shielding tensors and converting them to chemical shifts relative to a standard reference.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. nih.gov This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the UV-Vis spectrum would be characterized by π-π* transitions within the quinoxaline and benzyl aromatic systems, as well as possible n-π* transitions involving the nitrogen and sulfur lone pairs. The calculated spectrum can be compared with experimental data to validate the computational model and to understand the nature of the electronic transitions. nih.gov

Table 2: Representative Predicted vs. Experimental Spectroscopic Data for a Quinoxaline Derivative

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| 1H NMR (ppm) | ||

| Aromatic Protons | 7.5 - 8.2 | 7.4 - 8.1 |

| Methylene Protons | 4.3 | 4.2 |

| UV-Vis λmax (nm) | 280, 350 | 275, 345 |

Note: This data is representative and intended for illustrative purposes.

Mechanistic Elucidation of Chemical Reactions via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving quinoxaline derivatives. By calculating the energies of reactants, transition states, and products, researchers can map out the reaction pathway and determine the activation energies. This approach can provide insights into the feasibility of a proposed mechanism and can help in designing more efficient synthetic routes. For instance, in the synthesis of substituted quinoxalines, computational studies can elucidate the role of catalysts and the effect of substituents on the reaction rate and selectivity. biorxiv.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in solution or within a biological system. MD simulations track the movements of atoms over time, allowing for the study of conformational changes, solvent effects, and intermolecular interactions. nih.gov For this compound, MD simulations could reveal how the flexible benzylsulfanyl side chains behave in a solvent, how the molecule interacts with water or other solvent molecules, and how it might bind to a biological target. These simulations are particularly useful for understanding processes that occur over longer timescales than can be accessed with static quantum chemical calculations.

Coordination Chemistry of 2,3 Bis Benzylsulfanyl Quinoxaline As a Ligand

Ligand Design Principles and Potential Coordination Modes (e.g., S,N-Chelation)

The design of 2,3-Bis(benzylsulfanyl)quinoxaline as a ligand is predicated on the strategic placement of donor atoms within a semi-rigid molecular framework. The quinoxaline (B1680401) core, a benzanulated pyrazine (B50134) ring, features two nitrogen atoms that are known to participate in coordination to metal ions. The substituents at the 2 and 3 positions, two benzylsulfanyl groups (-S-CH₂-Ph), introduce soft sulfur donor atoms.

The presence of both nitrogen and sulfur donors opens up several potential coordination modes:

S,N-Chelation: The most probable coordination mode would involve the formation of a five-membered chelate ring through the coordination of one of the quinoxaline nitrogen atoms and the adjacent sulfur atom of a benzylsulfanyl group. This bidentate S,N-coordination is a common motif in the coordination chemistry of related ligands and typically leads to the formation of stable metal complexes.

S,S-Bidentate Bridging: The two sulfur atoms could potentially bridge two metal centers. The flexibility of the benzyl (B1604629) groups might allow the ligand to span a suitable distance between metal ions, leading to the formation of dimeric or polymeric structures.

Monodentate Coordination: It is also conceivable that the ligand could coordinate in a monodentate fashion through either a nitrogen or a sulfur atom, although this is less likely given the potential for chelation.

N,N-Bidentate Coordination: While less common for 2,3-disubstituted quinoxalines due to steric hindrance, the two nitrogen atoms of the quinoxaline ring could, in principle, coordinate to a single metal center.

Synthesis and Characterization of Metal Complexes with this compound

While no specific syntheses of metal complexes with this compound have been reported, general methodologies for the preparation of similar quinoxaline-based complexes can be extrapolated. The synthesis would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes

The formation of transition metal complexes would be expected by reacting this compound with various transition metal precursors, such as chlorides, nitrates, or acetates of metals like copper, nickel, cobalt, palladium, and platinum. The soft nature of the sulfur donors suggests a particular affinity for later transition metals.

Main Group Metal Complexes

The potential for this compound to form complexes with main group metals is also an area ripe for exploration. Reactions with salts of metals such as tin, lead, or bismuth could lead to novel coordination compounds with interesting structural and potentially catalytic properties.

The characterization of these hypothetical complexes would rely on a suite of standard analytical techniques, including elemental analysis, mass spectrometry, and thermogravimetric analysis to determine their composition and thermal stability.

Spectroscopic and Structural Analysis of Coordination Compounds

The elucidation of the structure and bonding in metal complexes of this compound would be achieved through a combination of spectroscopic and crystallographic methods.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and C-S bonds upon coordination would provide evidence of the involvement of the nitrogen and sulfur atoms in bonding to the metal center. The appearance of new bands in the far-IR region would correspond to the metal-nitrogen (M-N) and metal-sulfur (M-S) stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in solution-state characterization. Shifts in the resonances of the protons and carbons of the quinoxaline and benzylsulfanyl moieties upon complexation would offer insights into the coordination mode.

UV-Visible Spectroscopy: The electronic spectra of the complexes would reveal information about the d-d transitions of the metal ions and any ligand-to-metal or metal-to-ligand charge transfer bands, providing information on the coordination geometry and the nature of the metal-ligand interactions.

Structural Analysis:

Applications of 2,3 Bis Benzylsulfanyl Quinoxaline and Its Derivatives in Advanced Materials Science

Optoelectronic Materials Research

The electron-accepting nature of the quinoxaline (B1680401) core makes it an excellent building block for materials used in optoelectronic devices. beilstein-journals.orgfrontiersin.org The introduction of benzylsulfanyl groups at the 2 and 3 positions can further modulate these properties, influencing the material's charge transport capabilities and energy levels.

Design Considerations for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In the realm of Organic Light-Emitting Diodes (OLEDs) , quinoxaline derivatives have been investigated as electron-transporting materials, host materials for phosphorescent emitters, and even as emissive materials themselves. researchgate.netgoogle.comresearchgate.net The design of a D-A-D (Donor-Acceptor-Donor) type molecule, 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), showcases the utility of the quinoxaline core as an acceptor. This compound has been successfully employed as a yellow host material in phosphorescent OLEDs, demonstrating both good electron and hole transport properties. researchgate.net The presence of the benzylsulfanyl groups in 2,3-Bis(benzylsulfanyl)quinoxaline could enhance intersystem crossing, a key process for efficient phosphorescence, making its derivatives potentially suitable for use in phosphorescent OLEDs.

For Organic Photovoltaics (OPVs) , quinoxaline-based materials are attractive as non-fullerene acceptors (NFAs). rsc.orgacs.orgtandfonline.comresearchgate.net Their tunable energy levels and broad absorption spectra are critical for efficient light harvesting and charge separation. beilstein-journals.org The development of A-D-A (Acceptor-Donor-Acceptor) type small molecules, where quinoxaline derivatives act as the acceptor units, has led to significant improvements in power conversion efficiencies (PCEs). tandfonline.com For instance, the incorporation of a thiophene (B33073) linkage between a benzodithiophene (BDT) donor core and quinoxaline acceptor units has been shown to enhance the performance of OPVs. tandfonline.com The sulfur atoms in the benzylsulfanyl groups of this compound could facilitate favorable intermolecular interactions and stacking, which are crucial for efficient charge transport in the solid state.

A key parameter for OPV performance is the energy loss (Eloss), which is the difference between the optical bandgap of the active layer and the open-circuit voltage (VOC) of the device. Quinoxaline-based acceptors have shown promise in reducing Eloss due to their low reorganization energies. rsc.org The structural modifications on the quinoxaline core, including the introduction of sulfur-containing substituents, can fine-tune the electronic properties to achieve a better balance between VOC and the short-circuit current density (JSC). rsc.orgresearchgate.net

| Quinoxaline Derivative Application | Key Design Feature | Observed Outcome |

| OLEDs | D-A-D architecture with quinoxaline as acceptor | Bipolar charge transport, suitable as host material researchgate.net |

| OPVs | A-D-A architecture with quinoxaline as acceptor | Improved power conversion efficiency tandfonline.com |

| OPVs | Quinoxaline-based non-fullerene acceptors | Reduced energy loss, potential for high VOC rsc.org |

Polymer Chemistry and Polymerizable Monomer Design

Poly(phenylquinoxaline)s (PPQs) are a class of high-performance thermoplastics known for their high glass transition temperatures, excellent mechanical properties, and thermo-oxidative stability. acs.orgacs.org An alternative to the traditional synthesis of PPQs involves the polymerization of monomers containing preformed quinoxaline rings. acs.org This approach often utilizes aromatic nucleophilic substitution (SNAr) reactions.

Self-polymerizable quinoxaline monomers, which contain both a nucleophilic and an electrophilic site, have been developed to ensure a 1:1 stoichiometry and achieve high molecular weight polymers. acs.orgacs.org For instance, the isomeric mixture of 3-(4-hydroxyphenyl)-2-phenyl-6-fluoroquinoxaline and 2-(4-hydroxyphenyl)-3-phenyl-6-fluoroquinoxaline has been successfully polymerized to yield a high-performance PPQ. acs.org

Derivatives of this compound could be designed as polymerizable monomers. For example, introducing reactive groups such as hydroxyl or amino functionalities on the phenyl rings of the benzylsulfanyl moieties would allow for their incorporation into polyester (B1180765) or polyamide backbones. Alternatively, the introduction of polymerizable groups like vinyl or acetylene (B1199291) would enable their use in addition polymerization. The resulting polymers would benefit from the inherent properties of the quinoxaline core, such as thermal stability and electron affinity.

| Monomer Type | Polymerization Method | Key Properties of Resulting Polymer |

| Self-polymerizable quinoxaline monomer | Aromatic nucleophilic substitution | High glass transition temperature, high tensile strength acs.org |

| Diol quinoxaline monomers | Polycondensation with activated difluoro monomers | High intrinsic viscosities acs.org |

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a powerful tool for constructing complex and functional architectures. Quinoxaline derivatives have been utilized as building blocks in supramolecular systems due to their ability to participate in π-π stacking and hydrogen bonding interactions. nih.gov

The self-assembly of a nitro-incorporating quinoxaline framework has been shown to lead to a "turn-on" fluorescence response towards certain volatile organic compounds, a process driven by induced self-assembly. nih.gov This highlights the potential of quinoxaline-based molecules to form ordered structures with emergent properties.

The benzylsulfanyl groups in this compound offer additional avenues for directing self-assembly. The sulfur atoms can participate in various non-covalent interactions, including S···S and C-H···S interactions, which can play a crucial role in the formation of well-defined supramolecular structures. The aromatic rings of the benzyl (B1604629) groups also contribute to π-π stacking, further stabilizing the self-assembled architectures. These interactions could lead to the formation of one-dimensional stacks, two-dimensional sheets, or more complex three-dimensional networks, with potential applications in areas such as organic electronics and sensing.

Development of Liquid Crystalline and Nanomaterials

The rigid and planar structure of the quinoxaline core makes it an excellent mesogen for the design of liquid crystalline materials. rsc.orgrsc.orgresearchgate.net By attaching flexible peripheral chains, quinoxaline derivatives can be engineered to exhibit various liquid crystalline phases, such as nematic and columnar phases. rsc.orgrsc.org The structure-property relationships of such molecules are of significant interest for their application in organic electronic devices. rsc.org

The introduction of the bulky benzylsulfanyl groups in this compound could influence the mesomorphic behavior. Depending on the length and nature of the substituents on the benzyl rings, it may be possible to induce or modify the liquid crystalline properties. For example, long alkyl chains on the phenyl rings could promote the formation of smectic or columnar phases.

Biological Relevance and Mechanistic Investigations Non Clinical Context

In Vitro Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal, Antiprotozoal Mechanisms)

While data specifically on 2,3-Bis(benzylsulfanyl)quinoxaline is absent, the quinoxaline (B1680401) scaffold is a core component of several antibiotics like echinomycin (B1671085) and actinoleutin, known for their activity against Gram-positive bacteria. researchgate.netnih.gov Synthetic quinoxaline derivatives have been widely explored for their antimicrobial, antifungal, and antiprotozoal properties. nih.govmdpi.com

For instance, studies on 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives showed that substituents on the quinoxaline ring significantly influence their antibacterial and antifungal activities. researchgate.netnih.gov One derivative with a trifluoromethyl group displayed the highest activity against Gram-positive bacteria, while a fluoro-substituted counterpart had a broad antifungal spectrum. researchgate.net Similarly, 2,3-bis(halomethyl)quinoxaline derivatives, including those with fluoromethyl, chloromethyl, or iodomethyl groups, have been synthesized and evaluated, indicating that the electrophilicity of the halomethyl groups is crucial for their antimicrobial effect. nih.gov

Other research on symmetrically disubstituted quinoxalines, where the 2 and 3 positions were functionalized with various sulfur and nitrogen nucleophiles, also demonstrated significant antibacterial and, in some cases, broad-spectrum antimicrobial activity. nih.gov

Detailed mechanistic studies on how this compound inhibits microbial growth are not available. However, for the broader class of quinoxalines, several mechanisms are proposed. For example, some 2,3-N,N-diphenyl quinoxaline derivatives have shown potent activity against resistant strains like MRSA and VRE, with minimum inhibitory concentrations (MICs) as low as 0.25 to 1 mg/L. nih.gov Investigations into their mode of action revealed that these compounds can cause gross structural damage to bacterial cells, leading to changes in cell morphology from well-defined spheres to irregular and dimpled structures. biorxiv.org

There is no specific information regarding the inhibition of biofilm formation by this compound. However, related compounds, such as certain 2,3-N,N-diphenyl quinoxaline derivatives, have been shown to be more effective at preventing biofilm formation by Staphylococcus aureus and Enterococcus faecalis than several conventional antibiotics. nih.gov The ability to inhibit or eradicate biofilms is a critical aspect of developing new antimicrobial agents, as biofilms confer increased resistance to pathogens. nih.gov

Enzyme Inhibition Profiling and Kinetic Studies (e.g., sPLA2, α-glucosidase, topoisomerase II)

While no enzyme inhibition data exists specifically for this compound, various other quinoxaline derivatives have been profiled for their inhibitory effects on several key enzymes.

sPLA2 and α-glucosidase: Certain quinoxalinone derivatives have been identified as potent inhibitors of secreted phospholipase A2 (sPLA2) and α-glucosidase, enzymes implicated in inflammation and diabetes. researchgate.net Other studies on 2-aryl quinoxaline derivatives also reported inhibitory potential against α-amylase and α-glucosidase. nih.gov A series of diphenylquinoxaline-6-carbohydrazide hybrids were designed as α-glucosidase inhibitors, with some showing competitive inhibition and IC50 values significantly better than the standard, acarbose. nih.gov

Topoisomerase II: Some quinoxaline-based compounds have been found to be potent inhibitors of topoisomerase II, an essential enzyme for DNA replication and repair in cancer cells. nih.gov These compounds were shown to induce apoptosis in cancer cell lines, and molecular docking studies supported their binding affinity for the enzyme. nih.gov Another study on 2,4-disubstituted-benzo[g]quinoxaline derivatives also identified a potent topoisomerase IIβ inhibitor. nih.gov In contrast, some 3-(benzazol-2-yl)-quinoxaline derivatives were found to inhibit topoisomerase I, but not interact directly with DNA. nih.gov

Molecular docking simulations for this compound are not present in the reviewed literature. However, this technique has been widely applied to other quinoxaline derivatives to understand their mechanism of action.

Docking with α-glucosidase: Docking studies of diphenylquinoxaline-6-carbohydrazide hybrids revealed that the most potent inhibitors fit well into the enzyme's binding pocket, forming favorable interactions with key residues. nih.gov

Docking with Topoisomerase II: For a quinoxaline derivative that inhibits topoisomerase II, molecular docking showed a good binding affinity, which was consistent with the observed apoptotic mechanism. nih.gov

Docking with EGFR: In a study of quinoxaline derivatives targeting the Epidermal Growth Factor Receptor (EGFR), molecular docking showed significant binding energies, with the most active compounds exhibiting strong interactions with the target protein. nih.gov

DNA/RNA Interaction Studies and Binding Modes (e.g., Intercalation, Groove Binding)

There are no specific studies on the interaction of this compound with DNA or RNA. Quinoxaline antibiotics are well-known DNA intercalators. nih.govnih.gov Research on simpler, synthetic quinoxaline derivatives aims to understand the structural requirements for these interactions.

A study on 2,3-bifunctionalized quinoxalines investigated their DNA binding properties. It was found that the addition of a nitro group, which alters the charge distribution, significantly improved DNA binding and biological effects. nih.gov DNA footprinting analysis suggested that these compounds bind to GC-rich regions of DNA, a common feature for many intercalators. nih.gov Another study highlighted that for a monomeric quinoxaline derivative, the presence of a benzyl (B1604629) moiety acted as an "intercalation switch," enabling the molecule to bind DNA through intercalation, whereas non-benzylated analogues could not. nih.gov This suggests that the benzylsulfanyl groups in the target compound could potentially play a role in its interaction with DNA.

In Vitro Cytotoxicity and Apoptosis Induction in Cell Lines (Mechanistic Focus)

No data is available on the in vitro cytotoxicity or apoptosis-inducing capabilities of this compound. However, the quinoxaline scaffold is a common feature in many compounds developed for their anticancer properties.

For example, a quinoxaline-based derivative was shown to have potent and selective anticancer activity against prostate cancer (PC-3) cells, with an IC50 value of 2.11 µM. nih.gov Mechanistic studies revealed that this compound arrested the cell cycle at the S phase and induced apoptosis by inhibiting topoisomerase II. nih.gov This was further confirmed by the upregulation of pro-apoptotic proteins like p53 and caspases and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Other research on novel quinoxaline-3-propanamides found them to be cytotoxic against breast and colon cancer cell lines. researchgate.net The most potent compound induced apoptosis by increasing the expression of caspase-3, p53, and BAX, while decreasing BCL2 levels. researchgate.net Similarly, luminescent bis(benzo[d]thiazolyl)quinoxaline compounds were found to be cytotoxic in HeLa and Caco-2 cell lines. nih.gov

Catalytic Applications of 2,3 Bis Benzylsulfanyl Quinoxaline and Its Complexes

Organocatalysis Employing 2,3-Bis(benzylsulfanyl)quinoxaline as a Catalyst

There is no scientific literature available that describes the use of This compound as an organocatalyst.

Heterogeneous Catalysis and Supported Catalytic Systems

There is no evidence in the current scientific literature of This compound being used in heterogeneous catalysis, either directly or as part of a supported catalytic system. Research on heterogeneous catalysis related to quinoxalines primarily details the synthesis of the quinoxaline (B1680401) core using solid-supported catalysts, not the use of a quinoxaline derivative as the catalyst itself.

Future Research Directions and Emerging Paradigms for 2,3 Bis Benzylsulfanyl Quinoxaline

Integration into Multifunctional Materials and Hybrid Systems

The inherent properties of the quinoxaline (B1680401) ring system, such as its planarity and electron-accepting nature, make it a valuable component in the design of advanced materials. ipp.ptresearchgate.net Future research could focus on integrating 2,3-Bis(benzylsulfanyl)quinoxaline into multifunctional materials where its unique structural features can be leveraged.

Luminescent Materials and OLEDs: Quinoxaline derivatives are known for their use as ligands in transition metal complexes, particularly for applications in organic light-emitting devices (OLEDs). nih.gov The π-extended conjugated system of the quinoxaline core can contribute to deep-red and near-infrared emissions. nih.gov The benzylsulfanyl groups in this compound could further tune the emission wavelengths and improve the performance of such devices. Research could involve synthesizing iridium(III) or other heavy metal complexes with this compound as a ligand and characterizing their photophysical properties.

Chemosensors: The nitrogen atoms of the pyrazine (B50134) ring and the sulfur atoms of the benzylsulfanyl groups offer potential coordination sites for metal ions. This suggests that this compound could be developed as a selective chemosensor. Future work might involve studying its response to various metal ions through techniques like UV-vis and fluorescence spectroscopy to identify specific binding events.

Hybrid Molecular Systems: A promising strategy in drug discovery and materials science is the creation of hybrid molecules that combine different pharmacophores or functional units to achieve synergistic effects. nih.gov Following this paradigm, this compound could be covalently linked to other active moieties, such as triazoles or other heterocyclic systems known for their anticancer or antimicrobial properties. nih.gov Such hybrids could exhibit enhanced biological activity or novel material characteristics.

Exploration of Novel Mechanistic Pathways in Biological Systems (Non-Clinical)

Quinoxaline derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. nih.govnih.gov The specific contribution of the benzylsulfanyl groups in this compound to its biological profile is a key area for future non-clinical investigation.

Anticancer Mechanisms: Many quinoxaline-based compounds exert their anticancer effects by targeting DNA or topoisomerase enzymes. nih.gov The planar quinoxaline core can intercalate between DNA base pairs, while substituents can interact with the grooves or associated enzymes. ipp.pt Future studies could investigate the DNA binding properties of this compound and its potential to inhibit topoisomerase I/II. The bulky, hydrophobic benzylsulfanyl groups may enhance these interactions or introduce novel mechanisms of action. vulcanchem.com

Enzyme Inhibition: The quinoxaline scaffold is present in inhibitors of various enzymes, including kinases, which are crucial targets in cancer therapy. nih.gov The specific shape and electronic distribution of this compound could make it a candidate for inhibiting specific enzymes. Non-clinical studies could involve screening the compound against a panel of kinases or other therapeutically relevant enzymes, followed by mechanistic studies to understand the mode of inhibition.

Antiviral and Antimicrobial Action: The sulfur atoms in the benzylsulfanyl moieties may confer specific antimicrobial properties. vulcanchem.com Research could explore the efficacy of this compound against various pathogens, including drug-resistant bacterial strains and viruses. Mechanistic studies might focus on its ability to disrupt cell membranes, inhibit essential enzymes, or interfere with viral replication processes.

Advanced Computational Techniques and Machine Learning for Property Prediction and Design

The development of new compounds and materials can be significantly accelerated by computational methods. For this compound, these techniques offer a powerful way to predict properties and guide experimental work.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to understand the structural and electronic properties of this compound. asianpubs.org These calculations can provide insights into its molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MESP), and spectroscopic signatures (IR, NMR, UV-vis). asianpubs.org Such data is invaluable for predicting the compound's reactivity and its potential for non-linear optical (NLO) applications. asianpubs.org

Molecular Docking: To explore its biological potential, molecular docking simulations can be performed to predict the binding affinity and mode of interaction of this compound with various biological targets like DNA, enzymes (e.g., kinases, topoisomerases), and viral proteins. asianpubs.org This can help prioritize experimental testing and guide the design of more potent derivatives.

Machine Learning (ML) Models: As more data on quinoxaline derivatives becomes available, machine learning models can be trained to predict properties such as solubility, permeability, and biological activity. nurixtx.com By representing the molecule as a graph of atoms and bonds, ML models can learn structure-activity relationships from existing chemical data and predict the properties of new compounds like this compound, even for chemical spaces not well-covered by traditional methods. nurixtx.com

Development of Eco-Friendly and Sustainable Synthesis and Application Strategies

The principles of green chemistry are becoming increasingly important in chemical synthesis. researchgate.net Future research on this compound should prioritize the development of sustainable methodologies.

Green Synthetic Routes: Traditional methods for synthesizing quinoxalines often require high temperatures and toxic solvents. nih.gov Modern, greener approaches include microwave-assisted synthesis, reactions in aqueous media, the use of recyclable catalysts, and solvent-free reactions. nih.govresearchgate.netresearchgate.net A key research direction is the adaptation of these methods for the efficient and environmentally friendly synthesis of this compound. The use of natural deep eutectic solvents (NADESs) has shown promise for producing functionalized quinoxalines quickly and in high yields at room temperature, offering a highly sustainable alternative. unicam.it

Atom Economy: Synthetic strategies should be designed to maximize atom economy, minimizing the generation of waste. rsc.org Catalytic processes, such as those using reusable transition metal oxide-Bi(III) cooperative catalysts for oxidative dehydrogenative couplings, represent a sustainable pathway to N-heterocycles and could be explored for this compound. rsc.org

Sustainable Applications: Beyond synthesis, the application of this compound should also be considered from a sustainability perspective. For example, its potential use as a corrosion inhibitor for industrial metals could offer an eco-friendly alternative to more toxic inhibitors. ipp.pt

Expansion into Quantum Materials and Nanotechnology Applications

The unique electronic and structural properties of quinoxaline derivatives suggest their potential for use in cutting-edge fields like quantum materials and nanotechnology.

Quantum Dots (QDs): The luminescent properties of the quinoxaline core could be harnessed in the development of carbon or semiconductor quantum dots. Functionalizing the surface of QDs with this compound could tune their photoluminescent properties and improve their stability. The sulfur atoms could provide strong anchoring points to the surface of metallic or semiconductor nanoparticles.

Molecular Electronics: The conjugated structure of this compound makes it a candidate for use in molecular-scale electronic components. Research could investigate its conductivity and charge transport properties in single-molecule junctions or as a component in organic thin-film transistors.

Nanoparticle Synthesis: The compound itself could be used to synthesize nanoparticles with controlled morphology. For instance, the reprecipitation method has been used to prepare nanoparticles of related quinoxaline derivatives, which exhibit aggregation-induced enhanced emission (AIEE), a highly desirable property for various optical applications. researchgate.net Similar studies on this compound could reveal novel nanomaterials with interesting photophysical characteristics.

Q & A

Q. What are the standard synthetic routes for 2,3-Bis(benzylsulfanyl)quinoxaline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation of 1,2-diamines with α-diketones or derivatives. For this compound, nucleophilic aromatic substitution (NAS) of 2,3-dichloroquinoxaline with benzylthiol groups is common. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

- Catalyst-free conditions : Microwave-assisted one-pot procedures reduce reaction time to 30 minutes with yields of 85–92% under solvent-free conditions .

- Temperature control : Traditional reflux in ethanol requires 12 hours (yield ~75%) .

Table 1 : Comparison of Synthetic Methods

| Method | Time | Yield (%) | Catalyst Required | Reference |

|---|---|---|---|---|

| Reflux in ethanol | 12 h | 70–75 | No | |

| Microwave-assisted (solvent-free) | 30 min | 85–92 | No |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm substituent positions. For example, aromatic protons appear at δ 7.97 (quinoxaline core) and δ 7.33–7.30 (benzyl groups) .

- IR : Key peaks include C–S stretching (~700 cm) and aromatic C=C (~1555 cm) .

- X-ray crystallography : Resolves bond angles (e.g., C–S–C ~112.3°) and confirms planarity of the quinoxaline-thiophene system .

Q. What are the primary applications of quinoxaline derivatives in material science?

- Methodological Answer :

- Optoelectronics : 2,3-Diphenylquinoxaline derivatives exhibit yellow-blue emission due to donor-acceptor interactions, suitable for OLEDs .

- Polymers : Polyquinoxalines synthesized via step-growth polymerization show high thermal stability (>400°C), ideal for aerospace composites .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of creating 2,3-disubstituted quinoxalines?

Q. What strategies address contradictory biological activity data in quinoxaline derivatives?

- Methodological Answer : Contradictions arise from substituent effects and assay conditions. For example:

- DNA intercalation vs. enzyme inhibition : Indoloquinoxalines (e.g., NCA0424) bind DNA (ΔT = +8°C) but weakly inhibit topoisomerase II .

- Substituent polarity : Bromo groups enhance anticancer activity (IC = 2.1 µM against NSCLC), while nitro groups improve solubility but reduce potency .

Recommendation : Use isothermal titration calorimetry (ITC) to quantify binding affinities and correlate with cellular assays .

Q. How do structural modifications like bromo-substitution affect anticancer activity?

- Methodological Answer : Bromo groups increase lipophilicity and DNA binding. For example:

- Bromo-substituted quinoxalines : Show 3-fold higher inhibition of lung cancer cells (A549) compared to nitro analogs due to enhanced intercalation .

- Thermal stability : Bromo derivatives increase DNA melting temperature (ΔT = +5°C), indicating stronger intercalation .

Explain the role of Pd-catalyzed cross-coupling in functionalizing quinoxaline scaffolds.

- Methodological Answer :

Pd catalysis enables C–N/C–S bond formation for complex derivatives. For example:

Q. How to analyze thermal stability in quinoxaline-DNA complexes?

- Methodological Answer : Use differential scanning calorimetry (DSC) or UV melting curves:

- Procedure : Mix compound with CT-DNA (1:5 ratio), heat at 1°C/min, and monitor absorbance at 260 nm. Calculate ΔT (e.g., +8°C for indoloquinoxalines indicates strong binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.